7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
Properties
CAS No. |
105544-39-6 |
---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2 |
InChI Key |
YIUQPIMGHFEFTL-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Cl |
Canonical SMILES |
C1C(=O)OC2=C(N1)C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.